molecular formula C60H62N4 B13723857 meso-Tetra(4-tert-butylphenyl) Porphyrin

meso-Tetra(4-tert-butylphenyl) Porphyrin

Cat. No.: B13723857
M. Wt: 839.2 g/mol
InChI Key: TVRGTRDWEWSUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

meso-Tetra(4-tert-butylphenyl) Porphyrin: is a synthetic porphyrin compound characterized by the presence of four tert-butylphenyl groups attached to the meso positions of the porphyrin ring. This compound is widely used in various scientific research fields due to its unique structural and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(4-tert-butylphenyl) Porphyrin typically involves the condensation of pyrrole with 4-tert-butylbenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting product is then purified through column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: meso-Tetra(4-tert-butylphenyl) Porphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

meso-Tetra(4-tert-butylphenyl) Porphyrin has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and photochemical reactions.

    Biology: Employed in studies of enzyme mimetics and as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of sensors and photovoltaic devices.

Mechanism of Action

The mechanism of action of meso-Tetra(4-tert-butylphenyl) Porphyrin involves its ability to absorb light and transfer energy. This property is exploited in photodynamic therapy, where the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. The compound also interacts with various molecular targets, including proteins and nucleic acids, through π-π interactions and hydrogen bonding .

Comparison with Similar Compounds

  • meso-Tetra(4-carboxyphenyl) Porphyrin
  • meso-Tetra(4-sulfonatophenyl) Porphyrin
  • meso-Tetra(4-methoxyphenyl) Porphyrin

Comparison: meso-Tetra(4-tert-butylphenyl) Porphyrin is unique due to the presence of bulky tert-butyl groups, which enhance its solubility in organic solvents and provide steric protection to the porphyrin core. This makes it more stable and versatile compared to other similar compounds .

Properties

Molecular Formula

C60H62N4

Molecular Weight

839.2 g/mol

IUPAC Name

5,10,15,20-tetrakis(4-tert-butylphenyl)-21,22-dihydroporphyrin

InChI

InChI=1S/C60H62N4/c1-57(2,3)41-21-13-37(14-22-41)53-45-29-31-47(61-45)54(38-15-23-42(24-16-38)58(4,5)6)49-33-35-51(63-49)56(40-19-27-44(28-20-40)60(10,11)12)52-36-34-50(64-52)55(48-32-30-46(53)62-48)39-17-25-43(26-18-39)59(7,8)9/h13-36,61-62H,1-12H3

InChI Key

TVRGTRDWEWSUFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)C9=CC=C(C=C9)C(C)(C)C)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.